6-sec-Butoxy-2-(toluene-3-sulfonyl)-pyrimidin-4-ylamine
Description
6-sec-Butoxy-2-(toluene-3-sulfonyl)-pyrimidin-4-ylamine is a pyrimidine derivative characterized by a pyrimidin-4-ylamine core substituted with a sec-butoxy group at position 6 and a toluene-3-sulfonyl group at position 2. This compound’s structure combines electron-withdrawing (sulfonyl) and electron-donating (alkoxy) groups, which may influence its reactivity, solubility, and biological activity.
Properties
CAS No. |
284681-64-7 |
|---|---|
Molecular Formula |
C15H19N3O3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-butan-2-yloxy-2-(3-methylphenyl)sulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C15H19N3O3S/c1-4-11(3)21-14-9-13(16)17-15(18-14)22(19,20)12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H2,16,17,18) |
InChI Key |
LSWRUZAJYXLKMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=NC(=C1)N)S(=O)(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between 6-sec-Butoxy-2-(toluene-3-sulfonyl)-pyrimidin-4-ylamine and related compounds:
Key Structural and Functional Differences
- Sulfonyl Group Position : The toluene-3-sulfonyl group in the target compound differs from the toluene-4-sulfonyl isomer in 4-Methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-amine . Positional isomerism may alter electronic effects and steric hindrance, impacting binding affinity or metabolic stability.
- Alkoxy vs. Halogen Substituents : The 6-sec-butoxy group distinguishes the target compound from chlorinated analogues like 6-Chloro-5-(2-methoxyvinyl)-pyrimidin-4-ylamine . Alkoxy groups generally enhance solubility, whereas chloro substituents may increase reactivity in nucleophilic substitutions.
- Biological Targets: BAY41-2272 and NCGC00015280 demonstrate the diversity of pyrimidin-4-ylamine applications. BAY41-2272 modulates soluble guanylate cyclase (sGC) for cardiovascular signaling , while NCGC00015280 targets malaria parasite invasion machinery .
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